2,2',4'-Trichloroacetophenone
Overview
Description
2,2’,4’-Trichloroacetophenone is an organic compound with the molecular formula C8H5Cl3O. It is a type of α-haloketone and is known for its off-white to light yellow crystalline appearance. This compound is used in various chemical reactions and has applications in multiple fields, including organic synthesis and industrial production .
Mechanism of Action
Target of Action
2,2’,4’-Trichloroacetophenone is an α-haloketone . The primary targets of this compound are glutathione-dependent cytosolic enzymes present in the liver, kidney, and brain . These enzymes play a crucial role in the detoxification of xenobiotics and protection against oxidative stress.
Mode of Action
The compound interacts with its targets through a reduction process . It undergoes reduction to 2′,4′-dichloroacetophenone by the action of glutathione-dependent cytosolic enzymes . This interaction results in changes in the structure of the compound, which may influence its activity and effects.
Biochemical Pathways
The biochemical pathway primarily affected by 2,2’,4’-Trichloroacetophenone involves the reduction of the compound to 2′,4′-dichloroacetophenone This process is facilitated by glutathione-dependent cytosolic enzymes
Pharmacokinetics
Given that the compound undergoes reduction in the liver, kidney, and brain , it can be inferred that it is absorbed and distributed to these organs where it is metabolized. The impact of these properties on the bioavailability of the compound would need further investigation.
Result of Action
It is known that the compound participates in the microwave-induced n-alkylation of several azoles to afford the corresponding 1-(2′,4′-dichlorophenacyl)azoles . This suggests that the compound may have a role in the synthesis of certain azole compounds.
Biochemical Analysis
Biochemical Properties
2,2’,4’-Trichloroacetophenone interacts with glutathione-dependent cytosolic enzymes present in the liver, kidney, and brain . These interactions lead to the reduction of 2,2’,4’-Trichloroacetophenone to 2′,4′-dichloroacetophenone .
Molecular Mechanism
The molecular mechanism of action of 2,2’,4’-Trichloroacetophenone involves its reduction by glutathione-dependent enzymes . This process may influence the activity of these enzymes and potentially alter gene expression.
Metabolic Pathways
2,2’,4’-Trichloroacetophenone is involved in metabolic pathways mediated by glutathione-dependent enzymes . These enzymes play a crucial role in cellular detoxification processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,2’,4’-Trichloroacetophenone typically involves the acylation of m-dichlorobenzene with chloroacetyl chloride in the presence of aluminum chloride as a catalyst. The reaction is carried out at temperatures between 58-62°C, followed by a thermal reaction at 80-100°C. The product is then hydrolyzed, extracted, and purified through crystallization .
Industrial Production Methods
In industrial settings, the production method involves similar steps but on a larger scale. The process includes the use of m-dichlorobenzene, aluminum chloride, and chloroacetyl chloride, followed by hydrolysis and purification to obtain high yields of 2,2’,4’-Trichloroacetophenone .
Chemical Reactions Analysis
2,2’,4’-Trichloroacetophenone undergoes various chemical reactions, including:
N-Alkylation: It participates in microwave-induced N-alkylation of azoles to form 1-(2’,4’-dichlorophenacyl)azoles.
Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include reducing agents like glutathione and alkylating agents for N-alkylation. The major products formed from these reactions are 2’,4’-dichloroacetophenone and 1-(2’,4’-dichlorophenacyl)azoles .
Scientific Research Applications
2,2’,4’-Trichloroacetophenone has several scientific research applications:
Organic Synthesis: It is used as a reagent in organic synthesis for the preparation of various chemical compounds.
Pharmaceuticals: The compound serves as an intermediate in the synthesis of pharmaceutical drugs such as miconazole nitrate and econazole nitrate.
Biological Studies: It is used in studies involving enzyme-catalyzed reactions and the investigation of metabolic pathways.
Industrial Applications: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
2,2’,4’-Trichloroacetophenone can be compared with other similar compounds such as:
2’,4’-Dichloroacetophenone: This compound is a reduction product of 2,2’,4’-Trichloroacetophenone and shares similar chemical properties.
4’-Amino-3’,5’-dichloroacetophenone: Another related compound with different functional groups, used in various chemical reactions.
2-Bromo-3’,4’-dichloroacetophenone: A brominated derivative with distinct reactivity and applications.
The uniqueness of 2,2’,4’-Trichloroacetophenone lies in its specific halogenation pattern and its ability to undergo diverse chemical reactions, making it a valuable compound in organic synthesis and industrial applications .
Properties
IUPAC Name |
2-chloro-1-(2,4-dichlorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2 | |
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InChI Key |
VYWPPRLJNVHPEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O | |
Record name | 2,2',4'-TRICHLOROACETOPHENONE | |
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DSSTOX Substance ID |
DTXSID3026190 | |
Record name | 2,2',4'-Trichloroacetophenone | |
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Molecular Weight |
223.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,2',4'-trichloroacetophenone is an off-white crystalline solid. (NTP, 1992), Off-white crystalline solid; [CAMEO] Melting point = 52-55 deg C; [MSDSonline] | |
Record name | 2,2',4'-TRICHLOROACETOPHENONE | |
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Record name | 2,4-Dichlorophenacyl chloride | |
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Flash Point |
greater than 235 °F (NTP, 1992), Flash Point > 235 °F | |
Record name | 2,2',4'-TRICHLOROACETOPHENONE | |
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Record name | 2,4-Dichlorophenacyl chloride | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
Record name | 2,2',4'-TRICHLOROACETOPHENONE | |
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CAS No. |
4252-78-2 | |
Record name | 2,2',4'-TRICHLOROACETOPHENONE | |
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Record name | 2,2′,4′-Trichloroacetophenone | |
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Record name | 2,2',4'-Trichloroacetophenone | |
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Record name | 2,2',4'-Trichloroacetophenone | |
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Record name | 2,2',4'-trichloroacetophenone | |
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Record name | 2,4-DICHLOROPHENACYL CHLORIDE | |
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Melting Point |
126 to 131 °F (NTP, 1992) | |
Record name | 2,2',4'-TRICHLOROACETOPHENONE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 2,2',4'-Trichloroacetophenone?
A: this compound is primarily used as a precursor in the synthesis of other chemical compounds. One notable application is its role as a starting material in the production of α-(Chloromethyl)-2,4-dichlorobenzyl alcohol, a potent antifungal agent []. Additionally, it serves as an intermediate in the synthesis of insecticides, specifically 2-Chloro-1-(2,4-dichlorophenyl)-vinyl Diethyl Phosphate [].
Q2: What are the structural characteristics of this compound?
A: this compound (C8H5Cl3O) is an aromatic ketone. Its structure consists of an acetophenone core, with chlorine atoms substituted at the 2, 2', and 4' positions. The crystal structure reveals the presence of π–π stacking interactions [].
Q3: Are there different methods for synthesizing 1-(2,4-dichlorophenyl)-2-chloroethanol from this compound?
A3: Yes, two distinct methods for synthesizing 1-(2,4-dichlorophenyl)-2-chloroethanol from this compound are described in the provided research:
Q4: What is known about the environmental impact of this compound?
A4: While the provided research focuses on synthesis and chemical properties, it lacks specific details on the environmental impact and degradation pathways of this compound. Given its use as an insecticide precursor, further investigation into its potential ecotoxicological effects and strategies for responsible waste management is crucial.
Q5: What analytical techniques are employed to study this compound?
A5: Various analytical techniques are used to characterize and quantify this compound and its reaction products. These include:
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